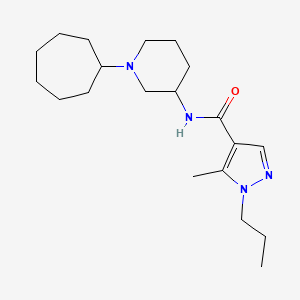
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of glutamate and other excitatory neurotransmitters, reduce oxidative stress, and modulate the activity of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Direcciones Futuras
There are many potential future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide. For example, researchers could investigate the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential therapeutic benefits of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in humans, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on the NMDA receptor, which could provide insights into the development of new drugs for neurological disorders.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 3-piperidinylcyclohexylamine with 1-methyl-5-propylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been widely used as a tool in neuroscience research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neuropathic pain.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDIBGALGRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)
![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)